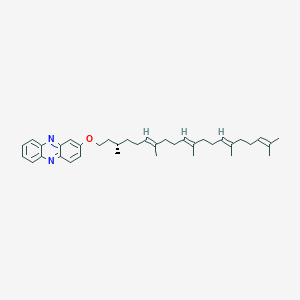

(-)-(S)-Methanophenazine

Description

Properties

CAS No. |

295327-13-8 |

|---|---|

Molecular Formula |

C37H50N2O |

Molecular Weight |

538.8 g/mol |

IUPAC Name |

2-[(3S,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phenazine |

InChI |

InChI=1S/C37H50N2O/c1-28(2)13-9-14-29(3)15-10-16-30(4)17-11-18-31(5)19-12-20-32(6)25-26-40-33-23-24-36-37(27-33)39-35-22-8-7-21-34(35)38-36/h7-8,13,15,17,19,21-24,27,32H,9-12,14,16,18,20,25-26H2,1-6H3/b29-15+,30-17+,31-19+/t32-/m0/s1 |

InChI Key |

VRHMBACMYZITGD-ZXGAWIPVSA-N |

Isomeric SMILES |

C[C@@H](CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |

Origin of Product |

United States |

Elucidation of S Methanophenazine Stereochemistry

Methodologies for Structural Characterization

The initial elucidation of methanophenazine's structure, isolated from the membranes of Methanosarcina mazei Gö1, relied on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govasm.org

Mass Spectrometry (MS): This technique was fundamental in determining the molecular weight and formula of the compound. High-resolution electron ionization mass spectrometry (EI-HRMS) established the molecular ion peak, providing a precise molecular mass of 538 Da. nih.govresearchgate.net This data allowed for the determination of the molecular formula, which is crucial for identifying the constituent atoms and their quantities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provided the detailed blueprint for the molecule's connectivity. A suite of NMR experiments was employed to map out the carbon-hydrogen framework. nih.gov

¹H NMR (Proton NMR): This identified the different types of protons in the molecule and their immediate electronic environments. The ¹H NMR spectrum revealed signals corresponding to the aromatic protons of a phenazine (B1670421) ring system and a complex set of signals for the long, aliphatic side chain. researchgate.net

¹³C NMR (Carbon NMR): This technique mapped the carbon skeleton of the molecule, confirming the presence of the phenazine core and the polyisoprenoid nature of the side chain. nih.gov

Correlated Spectroscopy (e.g., ¹H,¹H-COSY): Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) were instrumental in establishing which protons were coupled to each other, allowing researchers to trace the connections between adjacent atoms and piece together the fragments of the molecule. nih.gov

Through the combined analysis of these spectroscopic methods, the gross structure of methanophenazine (B1232985) was identified as a 2-hydroxyphenazine (B1496473) moiety linked by an ether bridge to a C₂₅ polyisoprenoid side chain. nih.govresearchgate.netresearchgate.net

Table 1: Spectroscopic Data for Methanophenazine Structural Characterization

| Technique | Finding | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Determined a molecular mass of 538 Da. | nih.govnih.gov |

| ¹H NMR | Revealed signals for a phenazine aromatic system and a complex aliphatic side chain. | researchgate.net |

| ¹³C NMR | Confirmed the carbon skeleton, including the phenazine core and polyisoprenoid chain. | nih.gov |

| Correlated Spectroscopy | Established the connectivity of atoms within the molecular structure. | nih.gov |

Determination of the Absolute (S)-Configuration

While spectroscopy could define the molecule's connectivity, it could not initially determine the absolute configuration of the single chiral center located at the C3 position of the isoprenoid side chain. The designation of this center as being in the (S)-configuration was unequivocally established through total synthesis. researchgate.net

The strategy involved synthesizing methanophenazine from a starting material with a known, predefined stereochemistry. By comparing the properties of the synthetic molecule to those of the natural product, the unknown configuration of the natural compound could be deduced.

The key steps in this process were:

Chiral Starting Material: The synthesis utilized a commercially available chiral building block, allowing for the creation of the side chain with a specific, known three-dimensional arrangement at the crucial carbon atom.

Stereospecific Synthesis: A multi-step synthetic route was designed to build the entire methanophenazine molecule without disturbing the original stereocenter. This ensures that the final synthetic product has a known and predetermined absolute configuration.

Comparison with Natural Product: The final synthetic (S)-Methanophenazine was then compared to the methanophenazine isolated from natural sources. The key comparison is typically of their chiroptical properties, such as optical rotation—the degree to which a chiral molecule rotates plane-polarized light. The natural product was found to be levorotatory (indicated by the (-) sign). The synthetic (S)-methanophenazine exhibited the same optical properties as the natural (-)-methanophenazine.

This perfect match between the synthetic compound of known (S)-configuration and the natural product confirmed that the methanophenazine found in Methanosarcina mazei Gö1 possesses the (S)-absolute configuration at its C3 stereocenter. researchgate.net This synthetic achievement was not only crucial for confirming the structure but also provided access to larger quantities of the material for further biological studies. researchgate.net

Table 2: Comparison for Absolute Configuration Determination

| Compound | Source | Optical Rotation | Absolute Configuration |

|---|---|---|---|

| (-)-Methanophenazine | Natural Isolate (M. mazei) | Levorotatory (-) | Determined to be (S) |

| (S)-Methanophenazine | Total Synthesis | Levorotatory (-) | Known (S) |

Biosynthesis of S Methanophenazine

Natural Production Pathways in Methanosarcina mazei

(-)-(S)-Methanophenazine is an integral component of the cell membrane of Methanosarcina mazei. researchgate.netwikipedia.org Its natural production is intrinsically linked to the organism's methanogenic metabolism, where it functions as a key electron shuttle. researchgate.net The structure of (-)-(S)-methanophenazine consists of a 2-hydroxyphenazine (B1496473) core attached to a polyisoprenoid side chain. researchgate.net This lipophilic side chain anchors the molecule within the cell membrane, facilitating its interaction with membrane-bound enzyme complexes.

The biosynthesis of this molecule can be conceptually divided into two main parts: the formation of the phenazine (B1670421) core and the synthesis and attachment of the isoprenoid side chain. While the complete pathway for the phenazine core remains to be fully elucidated in M. mazei, it is evident that it deviates significantly from the pathways observed in bacteria. nih.gov

Enzymatic Components and Regulatory Mechanisms in Biosynthesis

Research into the enzymatic machinery responsible for (-)-(S)-methanophenazine biosynthesis has identified a key enzyme involved in the formation of its characteristic side chain. The enzyme (all-E) geranylfarnesyl diphosphate (B83284) synthase has been cloned from Methanosarcina mazei Gö1 and has been shown to be responsible for the biosynthesis of the sesterterpenoid side chain of methanophenazine (B1232985). nih.gov This enzyme catalyzes the sequential condensation of isopentenyl diphosphate units to form the C25 geranylfarnesyl diphosphate, the precursor to the lipid tail of methanophenazine. Phylogenetic analysis suggests that this enzyme is more closely related to the prenyl diphosphate synthases involved in the biosynthesis of respiratory quinones in other organisms, rather than those involved in the synthesis of archaeal membrane lipids. nih.gov

In stark contrast to the well-defined enzymatic cascade in bacteria, the specific enzymes that catalyze the formation of the 2-hydroxyphenazine core in M. mazei have not yet been identified. The absence of homologs to the bacterial phz genes in the genome of Methanosarcina species strongly indicates that a novel, yet-to-be-discovered set of enzymes is responsible for this part of the biosynthesis. nih.govacs.org

The regulatory mechanisms governing the biosynthesis of (-)-(S)-methanophenazine in M. mazei are also largely unknown. It is hypothesized that the production of this essential cofactor is tightly regulated to meet the metabolic demands of the cell, particularly in relation to the rate of methanogenesis. However, specific regulatory proteins, signaling molecules, or genetic circuits that control the expression of the biosynthetic genes have not been characterized. A study on Methanosarcina acetivorans implicated the methylotrophic methanogenesis regulator MsrC in sensing the levels of CoM-S-S-CoB heterodisulfide, which could indirectly influence the broader metabolic state, including the electron transport chain where methanophenazine is a key player. asm.orgasm.org Further research is needed to uncover the direct regulatory networks controlling methanophenazine production.

Comparative Analysis of Archaeal Versus Bacterial Phenazine Biosynthetic Routes

The biosynthesis of phenazines in bacteria is a well-studied process, providing a clear point of comparison to the enigmatic archaeal pathway. The most striking difference lies in the genetic organization and the enzymatic components involved.

Bacterial Phenazine Biosynthesis:

In bacteria, the biosynthesis of the phenazine core is typically orchestrated by a conserved set of genes organized in a phz operon. nih.gov This operon encodes a suite of enzymes that convert a primary metabolite, chorismic acid, into the foundational phenazine structures, primarily phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). acs.orgresearchgate.net

The key enzymatic steps in the bacterial pathway are as follows:

PhzE , an isochorismate synthase, converts chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). usm.edumdpi.com

PhzD , an isochorismatase, then transforms ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). usm.edu

PhzF isomerizes DHHA. usm.edu

PhzB catalyzes the condensation of two molecules of the isomerized product to form the tricyclic phenazine scaffold. nih.gov

PhzG , a flavin-dependent oxidase, is involved in the final oxidation steps to yield the aromatic phenazine core. nih.govresearchgate.net

This pathway is characterized by a series of well-defined intermediates and dedicated enzymes encoded by the phz operon.

Archaeal (-)-(S)-Methanophenazine Biosynthesis:

The archaeal pathway for (-)-(S)-methanophenazine biosynthesis in M. mazei presents a stark contrast. The most significant distinction is the complete absence of a recognizable phz operon in the genomes of Methanosarcina species. nih.govacs.org This genomic evidence strongly supports the existence of a convergent evolutionary pathway for phenazine biosynthesis in Archaea.

While the synthesis of the isoprenoid side chain by (all-E) geranylfarnesyl diphosphate synthase is a known component of the archaeal pathway, the enzymes responsible for constructing the phenazine core remain elusive. nih.gov It is hypothesized that M. mazei utilizes a completely different set of enzymes and possibly different precursors to assemble the 2-hydroxyphenazine moiety.

The following table summarizes the key differences between the two biosynthetic routes:

| Feature | Bacterial Phenazine Biosynthesis | Archaeal (-)-(S)-Methanophenazine Biosynthesis |

| Genetic Basis | Presence of a conserved phz operon. | Absence of a phz operon. |

| Precursor for Phenazine Core | Chorismic acid. | Currently unknown. |

| Key Enzymes for Core Synthesis | PhzE, PhzD, PhzF, PhzB, PhzG. | Currently unknown. |

| Core Products | Phenazine-1-carboxylic acid (PCA), Phenazine-1,6-dicarboxylic acid (PDC). | 2-Hydroxyphenazine. |

| Side Chain | Varies, often absent or simple modifications. | C25 isoprenoid side chain synthesized by (all-E) geranylfarnesyl diphosphate synthase. |

| Primary Function of Product | Often antibiotics, virulence factors, or signaling molecules. | Essential electron carrier in the respiratory chain. |

Chemical Synthesis of S Methanophenazine

Total Synthesis Strategies for Enantiomerically Pure (-)-(S)-Methanophenazine

The total synthesis of enantiomerically pure (-)-(S)-Methanophenazine is achieved through a convergent strategy. This approach involves the separate synthesis of the aromatic phenazine (B1670421) headgroup and the chiral sesterterpene side chain, which are then coupled in a later step.

A key feature of the synthesis is the retrosynthetic disconnection of the molecule into two primary building blocks: 2-hydroxyphenazine (B1496473) and a functionalized terpenoid unit. uni-goettingen.de To ensure the final product is the correct enantiomer, the synthesis of the side chain employs a stereodivergent approach. This method begins with a known chiral molecule, allowing for the controlled construction of the required stereocenter. uni-goettingen.de Specifically, the synthesis of the enantiomerically pure building blocks for the side chain has been developed starting from ethyl (R)-3-methylglutarate. uni-goettingen.de This precursor is chemically modified through a series of steps to yield the desired chiral terpenoid component, which is then ready for coupling with the phenazine core to produce (-)-(S)-Methanophenazine. uni-hohenheim.deuni-goettingen.de

Synthetic Approaches for Racemic and (R)-Enantiomers

The synthesis of racemic methanophenazine (B1232985), a mixture of both the (S) and (R) enantiomers, has been successfully accomplished. uni-hohenheim.de The strategies developed for the enantiomerically pure synthesis can be adapted to produce the racemic form, typically by using achiral starting materials for the side chain, leading to a mixture of stereoisomers.

Furthermore, the stereodivergent methodology used for the (-)-(S) form is inherently flexible. The synthesis of the key chiral building blocks for the side chain was designed to be adaptable for producing both (R) and (S) configurations. uni-goettingen.de By starting with the appropriate enantiomer of a precursor like ethyl 3-methylglutarate, or by modifying the synthetic route, the (R)-enantiomer of the terpenoid side chain can be prepared. This enables the synthesis of the unnatural (+)-(R)-Methanophenazine, which is valuable for comparative biological studies.

Identification and Utilization of Key Precursors and Synthetic Methodologies

| Precursor | Role in Synthesis | Source Reaction |

|---|---|---|

| 1,2,4-Trihydroxybenzene | Starting material for the hydroxyquinone component. | Oxidized using silver oxide to form hydroxyquinone. nih.gov |

| o-Phenylenediamine | Reacts with the intermediate hydroxyquinone. | Condensation reaction to form the final phenazine ring system. uni-goettingen.denih.gov |

Chiral Side Chain Synthesis: The construction of the lipophilic sesterterpene side chain with the correct stereochemistry is the most complex part of the synthesis. A stereodivergent approach was developed to access the enantiomerically pure building blocks required. uni-goettingen.de

| Precursor/Intermediate | Role in Synthesis | Key Transformation |

|---|---|---|

| Ethyl (R)-3-methylglutarate | Chiral starting material. | Serves as the foundation for building the side chain with the correct (S) configuration. uni-goettingen.de |

| (R)-Lactone | Key chiral intermediate. | Formed via a chemoselective reduction of the carboxyl group of the starting material. uni-goettingen.de |

| (S)-Alkyl iodide | Activated terpenoid fragment. | The lactone is transformed into this enantiomerically pure building block, which is ready for coupling. uni-goettingen.de |

The final key step in the total synthesis is the coupling of the 2-hydroxyphenazine core with the chiral terpenoid side chain. This is accomplished by forming an ether bridge between the hydroxyl group of the phenazine and the activated alkyl iodide of the side chain, yielding the final natural product, (-)-(S)-Methanophenazine. uni-goettingen.denih.gov

Role of S Methanophenazine in Electron Transport and Energy Conservation in Methanogens

Function as a Redox-Active Electron Carrier within Archaeal Membranes

(-)-(S)-Methanophenazine, often abbreviated as MPh, is a strongly hydrophobic molecule, a characteristic conferred by its polyisoprenoid side chain, which anchors it within the archaeal membrane nih.govresearchgate.net. Structurally, it consists of a 2-hydroxyphenazine (B1496473) core linked via an ether bridge to this isoprenoid tail nih.govresearchgate.net. This structure allows it to shuttle electrons between membrane-bound enzyme complexes.

Its primary function is to act as an intermediary in the electron transport chain, collecting electrons from donor molecules and transferring them to a terminal acceptor. This process is integral to generating a proton motive force across the membrane, which is then utilized for ATP synthesis. Methanophenazine (B1232985) is the first identified phenazine (B1670421) derivative to serve a physiological role in a respiratory chain nih.gov. In its reduced form, methanophenol (MPH₂), it carries two electrons and two protons. The redox potential of methanophenazine is approximately -165 mV, which is well-suited for its role in the specific metabolic pathways of methanogens nih.gov.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃₇H₅₀N₂O | wikipedia.org |

| Molar Mass | 538.820 g·mol⁻¹ | wikipedia.org |

| Standard Redox Potential (E°′) | -165 mV | nih.gov |

| Cellular Location | Cytoplasmic Membrane | asm.orgnih.gov |

Molecular Interactions with Key Enzymes in Methanogenesis

Methanophenazine does not operate in isolation; its function is intrinsically linked to its interaction with specific oxidoreductases embedded in the archaeal membrane.

The F₄₂₀H₂ dehydrogenase complex, also known as Fpo, is a key enzyme that oxidizes the reduced coenzyme F₄₂₀ (F₄₂₀H₂) nih.govuniprot.orgnih.gov. Coenzyme F₄₂₀ is a low-potential electron carrier involved in various redox reactions in methanogens nih.gov. The Fpo complex is a multi-subunit, membrane-bound enzyme that bears a structural and functional resemblance to the Complex I (NADH:ubiquinone oxidoreductase) of bacterial and mitochondrial respiratory chains nih.gov.

F₄₂₀H₂ + MPh + 2H⁺(in) → F₄₂₀ + MPH₂ + 2H⁺(out) nih.gov

The purified F₄₂₀H₂ dehydrogenase from Methanosarcina mazei has been shown to effectively use phenazine derivatives as electron acceptors, with water-soluble analogs like 2-hydroxyphenazine substituting for the native methanophenazine in in-vitro assays nih.govresearchgate.net.

The terminal step in the electron transport chain of many methanogens involves the reduction of the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB) nih.govuniprot.org. This reaction is catalyzed by the membrane-bound heterodisulfide reductase (Hdr) uniprot.orgnih.gov. The Hdr enzyme complex contains b-type hemes and iron-sulfur clusters as prosthetic groups uniprot.orgnih.gov.

Reduced methanophenazine (MPH₂) serves as the electron donor for the Hdr complex asm.orgnih.gov. The Hdr enzyme catalyzes the oxidation of MPH₂ and the concomitant two-electron reduction of CoM-S-S-CoB to its thiol forms, CoM-SH and CoB-SH uniprot.orgresearchgate.netmpg.de. This reaction is a critical energy-conserving step. Studies using the water-soluble analog, reduced 2-hydroxyphenazine, have confirmed its ability to act as an electron donor for the membrane-bound Hdr nih.govresearchgate.net. The proposed intramolecular electron transfer pathway within Hdr suggests that electrons from the reduced phenazine are first transferred to a high-potential [4Fe-4S] cluster, then to a low-potential heme, and finally to the heterodisulfide substrate uniprot.org.

In addition to the Fpo complex, methanophenazine also interacts with certain membrane-bound hydrogenases that are not dependent on coenzyme F₄₂₀ nih.gov. In organisms like Methanosarcina barkeri, a membrane-bound hydrogenase known as Vht (viologen-reducing hydrogenase) can directly reduce methanophenazine using molecular hydrogen (H₂) as the electron donor nih.govasm.org. This provides an alternative pathway for feeding electrons into the methanophenazine pool.

The reaction catalyzed by this F₄₂₀-nonreactive hydrogenase is:

H₂ + MPh → MPH₂

This linkage is significant as it allows the organism to utilize H₂ as a direct source of electrons for the energy-conserving electron transport chain, contributing to the proton motive force through subsequent oxidation of MPH₂ by Hdr nih.govnih.gov.

| Enzyme Complex | Interaction with Methanophenazine | Function | Reference |

|---|---|---|---|

| F₄₂₀H₂ Dehydrogenase (Fpo) | Accepts electrons from F₄₂₀H₂ and reduces MPh to MPH₂ | Links F₄₂₀H₂ oxidation to the membrane electron transport chain; pumps protons | nih.govnih.govresearchgate.net |

| Heterodisulfide Reductase (Hdr) | Donates electrons from MPH₂ to CoM-S-S-CoB | Catalyzes the terminal electron transfer step in methanogenesis | asm.orgnih.govuniprot.org |

| F₄₂₀-Nonreactive Hydrogenase (Vht) | Accepts electrons from H₂ and reduces MPh to MPH₂ | Allows direct utilization of H₂ as an electron donor for the MPh pool | nih.govnih.govasm.org |

Proposed Mechanisms of Electron Transfer and Proton Translocation

The movement of electrons via methanophenazine is coupled to the generation of a transmembrane proton gradient, the primary means of energy conservation in these organisms. Two key mechanisms have been proposed to explain this process.

In this model, the reduction of methanophenazine by either the Fpo complex or the Vht hydrogenase consumes protons from the cytoplasm (the N-side of the membrane) researchgate.net. The resulting MPH₂ diffuses laterally within the membrane to the HdrED complex. The oxidation of MPH₂ by HdrED releases protons to the exterior of the cell (the P-side of the membrane) researchgate.net. This spatial separation of proton consumption and release, coupled with the electron transfer, constitutes a redox loop that effectively translocates protons across the membrane portlandpress.com.

Furthermore, a concept known as "hydrogen cycling" has been proposed, particularly in Methanosarcina barkeri, as another energy-conserving mechanism asm.orgportlandpress.com. In this cycle, H₂ is produced in the cytoplasm by a cytoplasmic hydrogenase and then diffuses across the membrane. It is then re-oxidized on the outer surface of the membrane by the Vht hydrogenase, releasing protons externally and passing electrons to methanophenazine researchgate.netasm.org. This process, in conjunction with the subsequent steps, contributes to the proton motive force asm.org. The combined action of proton pumping by the Fpo complex and the scalar proton translocation via the methanophenazine cycle creates a robust electrochemical gradient for ATP synthesis.

Contributions to Scalar Proton Translocation and Chemiosmotic Gradient Generation

(-)-(S)-Methanophenazine (MPh) is a critical component in the energy conservation mechanisms of certain methanogenic archaea, particularly within the genus Methanosarcina. researchgate.netasm.org Unlike many organisms that utilize quinones, these methanogens employ MPh as a membrane-soluble electron carrier to facilitate the generation of a chemiosmotic gradient, which is essential for ATP synthesis. researchgate.netasm.orgnih.gov The contribution of MPh to this process is primarily through a mechanism known as scalar proton translocation, which involves the net movement of protons across the cell membrane as a direct result of the chemical reactions MPh participates in. nih.gov

This process is often accomplished through a "hydrogen cycle" or a quinone loop-type mechanism. nih.gov In this model, MPh, embedded within the cytoplasmic membrane, shuttles electrons between different membrane-bound enzyme complexes. researchgate.netasm.org Key enzyme systems involved include the H₂:heterodisulfide oxidoreductase and the F₄₂₀H₂:heterodisulfide oxidoreductase. nih.govpnas.orgnih.gov

The mechanism of scalar proton translocation involving MPh can be broken down into distinct steps:

Oxidation of an Electron Donor: An enzyme, such as a membrane-bound hydrogenase, oxidizes a substrate like molecular hydrogen (H₂) on the outer (periplasmic) side of the membrane. This reaction releases protons into the external environment. nih.gov These are referred to as scalar protons because their appearance is a direct result of the chemical reaction.

Reduction of Methanophenazine: The electrons derived from the oxidation reaction are transferred across the membrane to MPh. The reduction of MPh to MPH₂ requires the uptake of two protons from the cytoplasm. nih.gov

Oxidation of Reduced Methanophenazine: The reduced methanophenazine (MPH₂) then diffuses to another enzyme complex, the heterodisulfide reductase (Hdr), which is oriented towards the periplasmic side. Here, MPH₂ is re-oxidized to MPh, releasing two protons to the outside of the cell. pnas.org

Reduction of the Terminal Acceptor: The electrons from the oxidation of MPH₂ are transferred to the terminal electron acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). pnas.orgasm.org

Through this cycle, the oxidation of one molecule of H₂ and the subsequent reduction of the heterodisulfide result in the net translocation of protons from the cytoplasm to the periplasm, establishing an electrochemical proton gradient (ΔμH⁺). nih.govnih.gov This proton motive force is then harnessed by an A₁A₀-type ATP synthase to drive the synthesis of ATP from ADP and inorganic phosphate. nih.gov

The table below summarizes the research findings on the stoichiometry of proton translocation associated with MPh-mediated electron transport in M. mazei Gö1.

| Electron Transport Segment | Reaction | H+/2e⁻ Ratio | Reference |

| Segment 1 | H₂-dependent reduction of 2-hydroxyphenazine | ~0.9-1.0 | nih.gov |

| Segment 2 | Dihydro-2-hydroxyphenazine-dependent reduction of CoM-S-S-CoB | ~0.9-1.0 | nih.gov |

| Overall System | H₂:heterodisulfide oxidoreductase | ~1.8-2.0 | nih.gov |

| Overall System | F₄₂₀H₂:heterodisulfide oxidoreductase | ~4.0 | uni-goettingen.de |

Table 1: Stoichiometry of proton translocation in enzyme systems involving a methanophenazine analog in Methanosarcina mazei Gö1. The data indicates that both the hydrogenase-dependent reduction of the phenazine carrier and the phenazine-dependent reduction of the heterodisulfide are energy-conserving steps.

Involvement of S Methanophenazine in Diverse Methanogenesis Pathways

Specific Role in Hydrogenotrophic Methanogenesis Pathways

In hydrogenotrophic methanogenesis, where hydrogen (H₂) serves as the electron donor for the reduction of carbon dioxide (CO₂) to methane (B114726) (CH₄), (-)-(S)-Methanophenazine functions as a key intermediary in the electron transport chain. In organisms like Methanosarcina mazei, this pathway involves a membrane-bound H₂:heterodisulfide oxidoreductase system nih.gov.

The process initiates with the oxidation of H₂ by a membrane-bound, F₄₂₀-nonreducing hydrogenase. The electrons derived from this oxidation are then transferred to methanophenazine (B1232985). The reduced methanophenazine subsequently donates these electrons to the terminal electron acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB), a reaction catalyzed by the membrane-bound heterodisulfide reductase (HdrDE) nih.govnih.gov. This electron flow is coupled to the generation of a proton motive force, which drives ATP synthesis nih.gov. The involvement of b-type cytochromes is also implicated in connecting the hydrogenase and heterodisulfide reductase nih.gov.

| Component | Function in Hydrogenotrophic Methanogenesis | Organism Example |

| F₄₂₀-nonreducing hydrogenase | Oxidizes H₂ and transfers electrons to methanophenazine. | Methanosarcina mazei |

| (-)-(S)-Methanophenazine | Accepts electrons from hydrogenase and donates them to heterodisulfide reductase. | Methanosarcina mazei |

| Heterodisulfide Reductase (HdrDE) | Catalyzes the reduction of CoM-S-S-CoB using electrons from reduced methanophenazine. | Methanosarcina mazei |

| b-type cytochromes | Believed to facilitate electron transfer between the hydrogenase and heterodisulfide reductase. | Methanosarcina mazei |

Function in Acetoclastic Methanogenesis, including Direct Interspecies Electron Transfer (DIET)

Acetoclastic methanogenesis, the conversion of acetate (B1210297) to methane and carbon dioxide, is a dominant methane-producing pathway in many anaerobic environments. In Methanosarcina species, this process relies on a membrane-bound ferredoxin:heterodisulfide oxidoreductase system for energy conservation, where (-)-(S)-Methanophenazine plays a central role nih.govresearchgate.net.

In Methanosarcina mazei and Methanosarcina barkeri, the oxidation of reduced ferredoxin (Fdred), generated during the breakdown of acetate, is carried out by the Ech hydrogenase, producing H₂. Subsequently, the Vho hydrogenase utilizes this H₂ to reduce methanophenazine. The reduced methanophenazine then serves as the electron donor for the heterodisulfide reductase (HdrDE) nih.gov. In contrast, Methanosarcina acetivorans, which lacks an Ech hydrogenase, is thought to utilize an Rnf complex to oxidize ferredoxin and reduce methanophenazine nih.govresearchgate.net.

(-)-(S)-Methanophenazine is also implicated in Direct Interspecies Electron Transfer (DIET), a process where electrons are transferred directly between microbial cells without the use of soluble electron shuttles like hydrogen. In a proposed model for DIET-based methanogenesis in Methanosarcina barkeri co-cultured with Geobacter metallireducens, electrons are transferred from the electron-donating partner to methanophenazine within the M. barkeri cell membrane frontiersin.orgfrontiersin.orgnih.gov. The reduced methanophenazine then donates electrons to the F₄₂₀H₂ dehydrogenase (Fpo) complex, operating in reverse to reduce F₄₂₀ frontiersin.orgfrontiersin.org. This process is driven by an external proton gradient frontiersin.orgfrontiersin.org.

| Organism | Key Enzymes/Complexes in Acetoclastic Pathway | Role of (-)-(S)-Methanophenazine |

| Methanosarcina mazei | Ech hydrogenase, Vho hydrogenase, HdrDE | Reduced by Vho hydrogenase and donates electrons to HdrDE. |

| Methanosarcina barkeri | Ech hydrogenase, Vho hydrogenase, HdrDE | Reduced by Vho hydrogenase and donates electrons to HdrDE. |

| Methanosarcina acetivorans | Rnf complex, HdrDE | Reduced by the Rnf complex and donates electrons to HdrDE. |

| Methanosarcina barkeri (in DIET) | F₄₂₀H₂ dehydrogenase (Fpo) | Accepts electrons from DIET partner and donates them to Fpo. |

Contribution to Methylotrophic Methanogenesis Mechanisms

Methylotrophic methanogenesis involves the utilization of C1 compounds such as methanol, methylamines, and methyl sulfides. In methylotrophic methanogens like Methanosarcina mazei Gö1, energy conservation is linked to two primary membrane-bound electron transport systems: the F₄₂₀H₂:heterodisulfide oxidoreductase and the H₂:heterodisulfide oxidoreductase nih.gov. (-)-(S)-Methanophenazine is a critical electron carrier in both systems nih.gov.

In the F₄₂₀H₂-dependent pathway, reduced coenzyme F₄₂₀ (F₄₂₀H₂) is generated from the oxidation of methyl groups. The membrane-bound F₄₂₀H₂ dehydrogenase (Fpo) then oxidizes F₄₂₀H₂ and transfers the electrons to methanophenazine nih.govnih.govresearchgate.net. In cytochrome-containing methanogens, this electron transfer from Fpo to methanophenazine is coupled to proton translocation, contributing to the proton motive force nih.gov.

Similarly, in the hydrogen-dependent pathway, a membrane-bound hydrogenase can reduce methanophenazine using H₂ as the electron donor nih.gov. In both instances, the reduced methanophenazine serves as the electron donor for the terminal heterodisulfide reductase (HdrDE), which reduces CoM-S-S-CoB nih.govnih.gov. This unified role of methanophenazine highlights its central position in the bioenergetics of methylotrophic methanogenesis.

| Electron Transport System | Key Components | Function of (-)-(S)-Methanophenazine |

| F₄₂₀H₂:heterodisulfide oxidoreductase | F₄₂₀H₂ dehydrogenase (Fpo), Heterodisulfide Reductase (HdrDE) | Accepts electrons from Fpo and donates them to HdrDE. |

| H₂:heterodisulfide oxidoreductase | Membrane-bound hydrogenase, Heterodisulfide Reductase (HdrDE) | Accepts electrons from hydrogenase and donates them to HdrDE. |

Comparative Biochemistry of S Methanophenazine

Functional and Structural Comparisons with Canonical Respiratory Quinones

(-)-(S)-Methanophenazine (methanophenazine) is a redox-active cofactor that plays a crucial role in the membrane-bound electron transport chain of certain methanogenic archaea, such as those from the genus Methanosarcina. wikipedia.org These organisms are notable for their lack of common respiratory quinones like ubiquinone (coenzyme Q) and menaquinone (vitamin K2), which are ubiquitous in the respiratory chains of bacteria and eukaryotes. nih.gov In these archaea, methanophenazine (B1232985) serves as a functional replacement for canonical quinones, acting as a specialized, hydrophobic electron carrier embedded within the cell membrane. researchgate.net

Structural Comparison:

Structurally, methanophenazine is a phenazine (B1670421) derivative, characterized by a tricyclic nitrogen-containing heterocyclic ring system. wikipedia.org This core is distinct from the benzoquinone headgroup of ubiquinone and the naphthoquinone headgroup of menaquinone. caldic.comresearchgate.net Despite the difference in their core ring structures, both methanophenazine and canonical quinones share the feature of being tethered to a long, hydrophobic polyisoprenoid side chain. This side chain is essential for anchoring the molecule within the lipid bilayer of the cell membrane. In methanophenazine isolated from Methanosarcina mazei Gö1, this side chain is connected to the 2-hydroxy position of the phenazine ring via an ether linkage. nih.govresearchgate.net In contrast, the isoprenoid tails of ubiquinone and menaquinone are attached to their respective quinone rings via a carbon-carbon bond. frontiersin.org

Table 1: Structural Comparison of Methanophenazine and Canonical Respiratory Quinones

| Feature | (-)-(S)-Methanophenazine | Ubiquinone (Coenzyme Q) | Menaquinone (Vitamin K2) |

|---|---|---|---|

| Core Structure | Phenazine (nitrogen-containing heterocycle) | 1,4-Benzoquinone | 1,4-Naphthoquinone |

| Side Chain | Polyisoprenoid | Polyisoprenoid | Polyisoprenoid |

| Linkage to Core | Ether linkage | Carbon-carbon bond | Carbon-carbon bond |

| Typical Organism | Methanogenic Archaea (Methanosarcina spp.) | Eukaryotes, most aerobic Bacteria | Many anaerobic/facultative Bacteria |

Functional Comparison:

Functionally, methanophenazine is a direct analogue of respiratory quinones. researchgate.net It operates as a mobile electron shuttle within the membrane, mediating electron transfer between different protein complexes of the respiratory chain. researchgate.net In Methanosarcina, reduced methanophenazine (MPH₂) donates electrons to the terminal enzyme, heterodisulfide reductase (Hdr), which is a critical step in methanogenesis and is coupled to the generation of a proton motive force for ATP synthesis. nih.gov This role is parallel to that of ubiquinone in mitochondria, where it transfers electrons from Complex I or II to Complex III, and menaquinone in bacterial anaerobic respiration.

The redox potential of the electron carrier is a key determinant of its function. The midpoint potential of 2-hydroxyphenazine (B1496473), a precursor and structural component of methanophenazine, is approximately -255 mV. nih.gov It is assumed that methanophenazine has a similar redox potential. nih.gov This value is intermediate between the electron donors in methanogenesis, such as the F₄₂₀/F₄₂₀H₂ couple (-360 mV), and the terminal electron acceptor, the CoB-S-S-CoM heterodisulfide (estimated around -200 mV). nih.gov This positions methanophenazine perfectly to accept electrons from dehydrogenases and donate them to the terminal reductase. nih.gov For comparison, the standard biochemical potential of menaquinone is around -0.08 V, while that of ubiquinone is approximately +0.1 V, reflecting their roles in different metabolic contexts. d-nb.info

Distinctions from and Analogies with Bacterial Phenazines in Physiological Roles

While (-)-(S)-Methanophenazine is the only phenazine known to be produced by archaea, a wide variety of phenazine compounds are synthesized by bacteria, particularly from genera like Pseudomonas. nih.govresearchgate.net There are both crucial distinctions and notable analogies in their physiological roles.

Analogies:

The primary analogy lies in their shared redox-active nature. Both methanophenazine and bacterial phenazines can act as electron shuttles. nih.gov Bacterial phenazines, such as pyocyanin produced by Pseudomonas aeruginosa, can facilitate redox homeostasis for the producing organism, especially under oxidant-limited conditions like those found in biofilms. nih.govcore.ac.uk This function of accepting and donating electrons is fundamentally the same as the role of methanophenazine in the methanogenic respiratory chain.

Distinctions:

The most significant distinction is their classification and importance to core metabolism. Methanophenazine is an indispensable primary metabolite in Methanosarcina, serving as a functional equivalent to respiratory quinones in the central energy-conserving pathway of methanogenesis. researchgate.net Its role is constitutive and essential for growth.

In contrast, most bacterial phenazines are classified as secondary metabolites . nih.govnih.govcaltech.edu Their production is typically not essential for the growth of the organism under laboratory conditions but provides a selective advantage in specific ecological niches. caltech.edu The physiological roles of these bacterial phenazines are diverse and multifactorial, including:

Virulence Factors: Pyocyanin is a well-known virulence factor in P. aeruginosa infections, contributing to pathogenesis by generating reactive oxygen species that damage host cells. nih.govwikipedia.org

Antimicrobial Agents: Many bacterial phenazines, including phenazine-1-carboxylic acid (PCA), exhibit broad-spectrum antibiotic and antifungal activity, helping the producer to outcompete other microorganisms. nih.govmedchemexpress.comfrontiersin.org

Signaling Molecules: Phenazines can act as signaling molecules in quorum sensing, regulating gene expression across the bacterial population and influencing behaviors like biofilm formation. nih.govnih.gov

Nutrient Acquisition: Some phenazines are implicated in the acquisition of essential nutrients like iron.

Therefore, while the core biochemical property of redox cycling is an analogy, the physiological context and metabolic centrality are key distinctions. Methanophenazine is a specialized component of a primary metabolic pathway (respiration), whereas bacterial phenazines are versatile accessory molecules that mediate interactions with the environment and other organisms.

Table 2: Functional Comparison of Methanophenazine and Representative Bacterial Phenazines

| Feature | (-)-(S)-Methanophenazine | Pyocyanin | Phenazine-1-carboxylic acid (PCA) |

|---|---|---|---|

| Producing Organism (Domain) | Methanosarcina spp. (Archaea) | Pseudomonas aeruginosa (Bacteria) | Pseudomonas spp., Streptomyces spp. (Bacteria) |

| Metabolic Classification | Primary Metabolite | Secondary Metabolite | Secondary Metabolite |

| Primary Physiological Role | Essential electron carrier in methanogenesis (respiration) | Virulence, redox balancing, quorum sensing, antimicrobial | Antifungal, antimicrobial, immunomodulation |

| Cellular Location | Cell Membrane | Secreted into the environment | Secreted into the environment |

Advanced Research Methodologies Applied to S Methanophenazine Studies

Optimized Isolation and Purification Techniques for Membrane-Bound Cofactors

The strongly hydrophobic nature of (-)-(S)-Methanophenazine, a characteristic essential for its function within the cell membrane, presents significant challenges for its extraction and purification. Researchers have devised optimized protocols to isolate this cofactor from the membranes of methanogenic archaea, such as Methanosarcina mazei Gö1. nih.govnih.gov

A typical isolation procedure commences with the lyophilization of washed cell membranes to remove water, which enhances the efficiency of subsequent organic solvent extraction. nih.govresearchgate.net The dried membranes are then subjected to multiple extractions with a nonpolar solvent, such as isooctane (B107328), to selectively solubilize the lipophilic methanophenazine (B1232985), leaving behind more polar membrane components. nih.govnih.gov This crude extract, containing a mixture of lipids and other hydrophobic molecules, requires further purification. nih.gov

High-performance liquid chromatography (HPLC) has proven to be an indispensable tool for the purification of methanophenazine to homogeneity. nih.govnih.gov Preparative separations are often performed using a silica-based column. nih.gov A gradient elution system, for instance, employing a mobile phase transitioning from a nonpolar solvent like cyclohexane to a more polar one such as ethyl acetate (B1210297), allows for the effective separation of methanophenazine from other components in the extract. nih.gov The purification process is monitored using a UV detector, and the fractions containing the pure cofactor are collected. nih.gov Through such optimized procedures, researchers have been able to isolate milligram quantities of methanophenazine from several grams of dried cells, yielding a concentration of approximately 186 nmol per gram of dry weight. nih.gov It is also crucial to protect the cofactor from daylight during purification and analysis to prevent potential degradation. nih.gov

In Vitro Enzymatic Activity Assays and Kinetic Characterization

Investigating the enzymatic interactions of (-)-(S)-Methanophenazine is complicated by its near insolubility in aqueous buffers, the medium for most enzymatic assays. nih.govnih.gov To overcome this, researchers have employed water-soluble phenazine (B1670421) derivatives as analogs to probe the activity of membrane-bound enzymes that are believed to interact with methanophenazine in vivo. nih.govasm.org These studies have been instrumental in understanding the cofactor's role in the membrane-bound electron transport chain of M. mazei Gö1. nih.gov

The purified F420H2 dehydrogenase from M. mazei Gö1, for example, has been a key enzyme of interest. nih.gov In vitro assays have demonstrated that this enzyme can utilize various phenazine derivatives as electron acceptors for the oxidation of F420H2. nih.govasm.org The specific activities and kinetic parameters of this enzyme with different phenazine analogs have been determined, providing insights into the structural requirements for substrate recognition and turnover. nih.gov

| Electron Acceptor | Specific Activity (U/mg of protein) | Apparent Km (µM) |

| 2-Hydroxyphenazine (B1496473) | 8.8 | 35 |

| 2-Bromophenazine (B1594461) | 8.4 | Not Reported |

| Phenazine | Not Reported | 250 |

| Phenazine-1-carboxylic acid | Less Effective | Not Reported |

Data sourced from Abken et al. (1998) nih.govasm.org

These kinetic studies revealed that 2-hydroxyphenazine, a close structural analog of the methanophenazine core, is a highly effective substrate for F420H2 dehydrogenase, exhibiting a low Km value. nih.govasm.org Furthermore, it has been shown that reduced 2-hydroxyphenazine can serve as an electron donor for the membrane-bound heterodisulfide reductase, another critical enzyme in the methanogenic pathway. nih.govasm.org These findings strongly support the proposed role of methanophenazine as an intermediary electron carrier between F420H2 dehydrogenase and the terminal heterodisulfide reductase. nih.gov

Spectroscopic and Chromatographic Analytical Approaches for Functional Insights

A combination of spectroscopic and chromatographic techniques has been pivotal in the structural elucidation and functional analysis of (-)-(S)-Methanophenazine. nih.govnih.gov High-performance liquid chromatography (HPLC) is not only used for purification but also for the analytical assessment of purity. nih.govresearchgate.net

UV-visible spectroscopy has been employed to characterize the redox properties of methanophenazine. The oxidized form of the cofactor exhibits a distinct absorption spectrum, which changes upon reduction. nih.govresearchgate.net For instance, in an acetic acid-ethanol mixture, the oxidized form can be monitored, and after chemical reduction, the spectrum of the reduced form can be recorded. nih.gov From these spectra, an extinction coefficient at a specific wavelength can be determined, which is crucial for quantifying the cofactor in various preparations. nih.gov

Mass spectrometry has been essential for determining the precise molecular mass of methanophenazine, which was found to be 538 Da. nih.govnih.govresearchgate.net This information, combined with data from nuclear magnetic resonance (NMR) spectroscopy, was critical for deducing its chemical structure. nih.govnih.gov Both 1H and 13C NMR studies have been conducted to elucidate the complex structure of the molecule, revealing a 2-hydroxyphenazine moiety linked via an ether bridge to a polyisoprenoid side chain. nih.gov

| Analytical Technique | Application in (-)-(S)-Methanophenazine Research | Key Findings |

| HPLC | Purification and purity assessment | Isolation of homogeneous methanophenazine |

| UV-Vis Spectroscopy | Characterization of redox properties | Determination of absorption spectra for oxidized and reduced forms; calculation of extinction coefficient |

| Mass Spectrometry | Molecular mass determination | Molecular mass of 538 Da |

| NMR Spectroscopy | Structural elucidation | Identification of a 2-hydroxyphenazine core with a polyisoprenoid side chain |

Information compiled from Abken et al. (1998) nih.govnih.govresearchgate.net

Genetic and Transcriptomic Analyses in Methanosarcina Systems for In Vivo Role Elucidation

While direct genetic studies on the biosynthesis of methanophenazine are still emerging, genetic and transcriptomic analyses of Methanosarcina species have provided significant indirect evidence for its in vivo role. These approaches focus on the enzymes and electron transport pathways that are functionally linked to this cofactor. pnas.orgnih.govasm.org

Genetic studies involving the creation of mutants lacking specific hydrogenases in Methanosarcina barkeri have highlighted the essentiality of electron transport pathways that rely on methanophenazine. nih.gov For instance, mutants lacking the Vht and Ech hydrogenases, which are involved in electron transfer to and from methanophenazine, exhibit growth defects on certain substrates, underscoring the critical role of the methanophenazine-dependent electron transport chain. nih.gov

Transcriptomic analyses, which measure the abundance of gene transcripts (mRNA) under different conditions, have further illuminated the physiological context of methanophenazine function. asm.orgnih.govresearchgate.net Studies on Methanosarcina acetivorans where the expression of the methanophenazine-dependent heterodisulfide reductase (HdrED) is repressed have shown significant changes in the transcription levels of genes involved in methanogenesis and coenzyme biosynthesis. asm.orgnih.govresearchgate.net The HdrED enzyme is the terminal oxidase that accepts electrons from reduced methanophenazine. asm.org Depletion of HdrED leads to an accumulation of reduced methanophenazine and a subsequent cellular response that can be monitored at the transcript level. asm.orgnih.govresearchgate.net These studies suggest that the cell can sense the redox state of the methanophenazine pool and regulate its metabolic machinery accordingly. asm.orgnih.govresearchgate.net

For example, the repression of HdrED has been shown to lead to an increased abundance of transcripts for certain methyltransferases. asm.orgnih.govresearchgate.net This indicates a complex regulatory network that links the activity of the terminal electron acceptor to the initial steps of the methanogenic pathway, with methanophenazine acting as a key intermediate. While the genes for methanophenazine biosynthesis in Methanosarcina have not been definitively identified, these genetic and transcriptomic approaches are crucial for pinpointing candidate genes and for understanding the broader physiological integration of this unique cofactor. asm.orgnih.govresearchgate.net

Prospective Research Avenues and Biotechnological Implications of S Methanophenazine

Elucidating Unexplored Aspects of its Biosynthesis and Regulatory Networks

A significant area for future research lies in the complete elucidation of the biosynthetic pathway of (-)-(S)-methanophenazine and the regulatory networks that govern its production. While the synthesis of its polyisoprenoid side chain is understood to proceed via the well-established mevalonate pathway, the precise enzymatic steps leading to the formation of the 2-hydroxyphenazine (B1496473) core remain largely uncharacterized in archaea. researchgate.net

Notably, analysis of the Methanosarcina mazei Gö1 genome has not identified any homologs to the phz genes responsible for phenazine (B1670421) biosynthesis in bacteria. researchgate.net This suggests that methanogens may employ a novel, yet-to-be-discovered pathway for the synthesis of this crucial electron carrier. researchgate.net Identifying the genes and enzymes involved in the formation of the phenazine ring and its subsequent attachment to the isoprenoid tail is a key objective for understanding the unique biochemistry of these archaea.

Furthermore, the regulatory networks controlling methanophenazine (B1232985) levels in response to environmental cues and metabolic status are poorly understood. Research on Methanosarcina acetivorans has shown that cellular processes are regulated in response to the availability of the terminal electron acceptor, CoM-S-S-CoB, whose reduction is linked to methanophenazine. asm.orgnih.gov Studies have implicated transcriptional regulators, such as MsrC, in sensing the intracellular redox state, which is directly influenced by the methanophenazine pool. asm.orgnih.gov However, the specific signaling pathways and the full complement of regulatory proteins that modulate the expression of methanophenazine biosynthetic genes are still unknown. nih.gov Future research in this area will be critical for a comprehensive understanding of how these methanogens adapt their energy metabolism to different growth conditions.

Table 1: Key Unexplored Areas in (-)-(S)-Methanophenazine Biosynthesis and Regulation

| Research Area | Key Unanswered Questions | Potential Research Approaches |

| Biosynthesis of 2-hydroxyphenazine core | What are the enzymatic steps and genetic determinants for the formation of the phenazine ring in Methanosarcinales? | Comparative genomics, transcriptomics, gene knockout studies, and heterologous expression of candidate genes. |

| Attachment of the isoprenoid side chain | Which enzyme catalyzes the ether linkage between the 2-hydroxyphenazine core and the polyisoprenoid tail? | Protein purification and characterization, in vitro enzymatic assays with putative prenyltransferases. |

| Regulatory Networks | How is the expression of methanophenazine biosynthetic genes regulated in response to substrate availability and redox status? | RNA-seq analysis under different growth conditions, identification of DNA-binding regulatory proteins, and characterization of their signaling pathways. |

| Metabolic Integration | How is the biosynthesis of methanophenazine coordinated with other metabolic pathways, such as coenzyme M and coenzyme B synthesis? | Metabolomic and proteomic analyses, metabolic flux analysis. |

Potential for Biotechnological Applications in Enhanced Methane (B114726) Production and Biogas Generation

The central role of methanophenazine in the energy-conserving electron transport chain of Methanosarcina species makes it a prime target for biotechnological applications aimed at enhancing methane production and biogas generation. asm.orgnih.gov These methanogens are key players in anaerobic digestion processes, which are widely used for waste treatment and the production of renewable energy. repec.org The efficiency of methane production is directly linked to the rate of electron transport and the regeneration of coenzymes, processes in which methanophenazine is a key participant. asm.orgnih.gov

Research has indicated that the rate of electron transport can be a limiting factor in methanogenesis. asm.orgnih.gov Studies have demonstrated that the exogenous addition of phenazine derivatives can stimulate the growth rate of Methanosarcina barkeri, suggesting that increasing the availability of these electron carriers can boost metabolic activity. nih.gov This opens the possibility of supplementing anaerobic digesters with synthetic phenazines or developing strategies to increase the endogenous production of methanophenazine in the microbial consortia. Overexpression of redox-active cofactors like methanophenazine has been shown to alleviate metabolic bottlenecks and increase methane production. nih.gov

Table 2: Strategies for Enhancing Methane Production via Methanophenazine

| Strategy | Description | Potential Benefits |

| Exogenous Addition of Phenazine Analogs | Supplementing anaerobic digesters with water-soluble phenazine derivatives to augment the natural electron carrier pool. | Increased growth rate of methanogens, enhanced rate of methane production. |

| Metabolic Engineering | Genetic modification of Methanosarcina species to overexpress genes involved in methanophenazine biosynthesis. | Relief of metabolic bottlenecks, increased efficiency of electron transport, and higher methane yields. |

| Process Optimization | Adjusting operational parameters of anaerobic digesters to favor the growth of methanogens with high methanophenazine content. | Improved stability and productivity of biogas reactors. |

Insights into the Evolution of Microbial Energy Metabolism

(-)-(S)-Methanophenazine provides a fascinating case study for the evolution of microbial energy metabolism. It is the first and, to date, the only phenazine derivative discovered in the archaeal domain that functions as a primary electron carrier in a respiratory chain, a role analogous to that of ubiquinones (B1209410) and menaquinones in bacteria and eukaryotes. researchgate.net The presence of this unique cofactor in the Methanosarcinales, an order that is also distinguished by its possession of cytochromes, sets them apart from other methanogens. nih.gov

The electron transport chain in Methanosarcina involves the transfer of electrons from donors such as F420H2 or H2 to methanophenazine, which then donates electrons to a terminal reductase, the heterodisulfide reductase (Hdr). asm.orgnih.gov This process is coupled to the generation of a proton motive force, which drives ATP synthesis. nih.gov This system bears a striking resemblance to aerobic and anaerobic respiration in bacteria, where quinones shuttle electrons between dehydrogenases and terminal reductases. frontiersin.org This convergence in function suggests that different domains of life have independently evolved lipid-soluble, mobile electron carriers to facilitate energy conservation in membrane-bound respiratory chains.

The study of methanophenazine and its associated electron transport components can, therefore, provide valuable insights into the evolutionary origins and diversification of respiratory energy conservation. By comparing the structure and function of the methanophenazine-based system with the quinone-based systems, researchers can explore the selective pressures that led to the adoption of these different cofactors and the co-evolution of the enzymes that interact with them. This comparative approach can help to piece together the evolutionary history of microbial energy metabolism and the transition from simpler, substrate-level phosphorylation-based metabolisms to more complex, respiration-based strategies.

Development and Characterization of Novel Methanophenazine Analogs for Advanced Research

A significant challenge in the biochemical study of (-)-(S)-methanophenazine is its extreme hydrophobicity, which makes it virtually insoluble in the aqueous buffers used for in vitro enzyme assays. nih.govresearchgate.net To overcome this limitation, researchers have synthesized and characterized water-soluble analogs of methanophenazine. nih.gov These synthetic compounds, which lack the long isoprenoid side chain, have been instrumental in probing the function of the enzymes that interact with the native cofactor. asm.org

One of the most widely used analogs is 2-hydroxyphenazine. nih.govresearchgate.net Studies using purified enzymes from M. mazei Gö1 have shown that 2-hydroxyphenazine can effectively accept electrons from F420H2 dehydrogenase and membrane-bound hydrogenases. asm.orgnih.gov Furthermore, the reduced form of 2-hydroxyphenazine can serve as an electron donor for the membrane-bound heterodisulfide reductase, demonstrating its ability to functionally replace the native methanophenazine in these key reactions. asm.orgnih.gov Other analogs, such as 2-bromophenazine (B1594461), have also been shown to be effective electron acceptors for F420H2 dehydrogenase. researchgate.net

Table 3: Characterized Methanophenazine Analogs and Their Research Applications

| Analog | Key Characteristics | Research Applications |

| 2-Hydroxyphenazine | Water-soluble, retains the redox-active phenazine core. | Used as an artificial electron acceptor/donor in in vitro assays with purified F420H2 dehydrogenase, hydrogenases, and heterodisulfide reductase. asm.orgnih.gov |

| 2-Bromophenazine | Water-soluble, effective electron acceptor. | Used to study the substrate specificity of F420H2 dehydrogenase. researchgate.net |

| Phenazine-1-carboxylic acid | Water-soluble, but less effective as an electron acceptor compared to 2-hydroxyphenazine. | Used in comparative studies to understand the structural requirements for efficient interaction with electron transport enzymes. nih.gov |

| Phenazine | The basic phenazine ring structure, less effective as an electron acceptor. | Serves as a control compound in studies of phenazine-dependent enzyme activity. nih.gov |

Q & A

Q. What is the biological role of (-)-(S)-Methanophenazine in methanogenic archaea?

(-)-(S)-Methanophenazine functions as a lipophilic electron carrier in the respiratory chain of Methanosarcina mazei Gö1, analogous to ubiquinones in mitochondria. It shuttles electrons between membrane-bound enzymes like F420H2 dehydrogenase and heterodisulfide reductase, enabling energy conservation via proton translocation .

Q. How is (-)-(S)-Methanophenazine synthesized in the laboratory?

A convergent synthetic route uses 2-hydroxyphenazine, 3-methyl-1,5-pentandiol, and (E,E)-farnesylaceton as precursors. Enantiomerically pure synthesis is achieved via chiral alkyl iodides, enabling derivatives for functional studies .

Q. What spectroscopic techniques validate the structure of (-)-(S)-Methanophenazine?

Structural elucidation employs nuclear magnetic resonance (NMR; including 2D-COSY and NOESY), mass spectrometry (MS), and UV-Vis spectroscopy. X-ray crystallography of analogs (e.g., 2-hydroxy-phenazine) confirms core phenazine geometry .

Q. Why is methanophenazine’s hydrophobicity critical to its function?

Its hydrophobicity allows integration into the archaeal cytoplasmic membrane, facilitating electron transfer between membrane-bound respiratory enzymes. This contrasts with water-soluble bacterial phenazines .

Advanced Research Questions

Q. How is the redox potential of (-)-(S)-Methanophenazine measured experimentally?

Challenges arise from its membrane-bound nature. Researchers use water-soluble analogs (e.g., 2-hydroxy-phenazine) for spectroelectrochemical titration under anaerobic conditions. Redox potentials are calibrated against reference dyes .

Q. What methodological approaches resolve contradictions in electron transfer efficiency between methanophenazine and synthetic analogs?

In vitro assays with inverted membrane vesicles compare electron transfer rates using donors (e.g., H₂) and acceptors (e.g., CoB-S-S-CoM). Neutral red, a structural analog, shows 10–40× lower activity than 2-hydroxy-phenazine, attributed to solubility and binding affinity differences .

Q. How does (-)-(S)-Methanophenazine contribute to proton translocation in Methanosarcina mazei?

Electron transport from F420H₂ to CoB-S-S-CoM via methanophenazine generates a proton gradient. Washed inverted vesicles demonstrate coupling between electron transfer and proton translocation, validated by inhibitors like diphenyleneiodonium chloride .

Q. What distinguishes the biosynthesis of methanophenazine in archaea from bacterial phenazines?

Bacterial phenazines derive from chorismic acid via phenazine-1,6-dicarboxylic acid (PDC) or phenazine-1-carboxylic acid (PCA). Methanophenazine’s pathway in archaea remains unresolved but likely involves distinct phenazine-modifying enzymes absent in bacteria .

Q. How is enantiomeric purity ensured during the synthesis of (-)-(S)-Methanophenazine?

Chiral high-performance liquid chromatography (HPLC) and circular dichroism (CD) spectroscopy validate purity. Optical rotation measurements and comparison with synthetic standards confirm enantiomeric excess ≥98% .

Q. What strategies study methanophenazine’s interaction with membrane-bound dehydrogenases?

In vitro assays combine purified F420H2 dehydrogenase or heterodisulfide reductase with methanophenazine analogs. Electron paramagnetic resonance (EPR) detects semiquinone radical intermediates, while stopped-flow spectroscopy quantifies electron transfer kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.